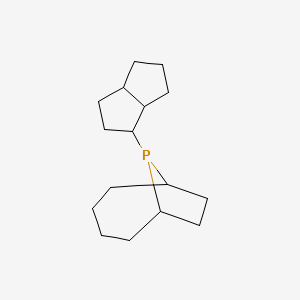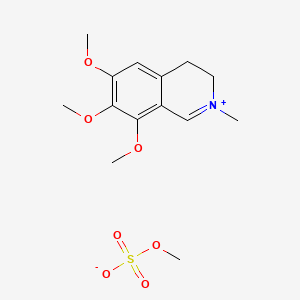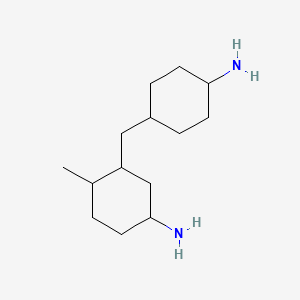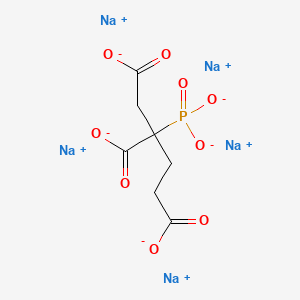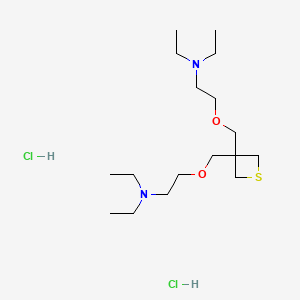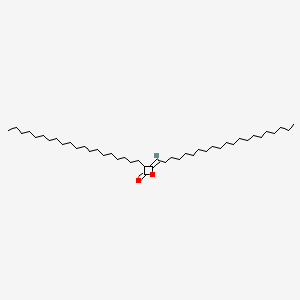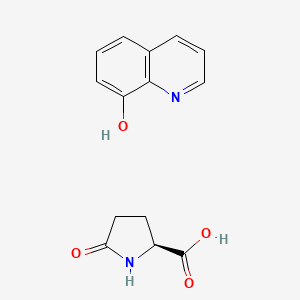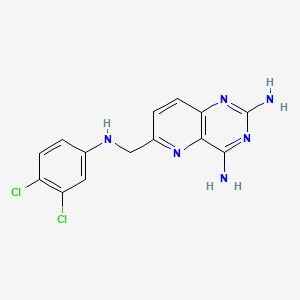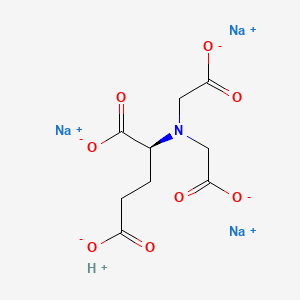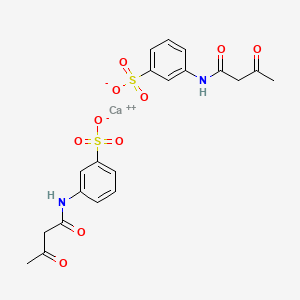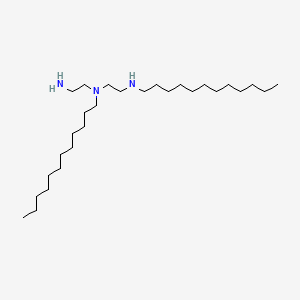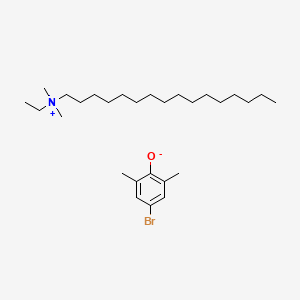
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate is a quaternary ammonium compound with the molecular formula C28H52BrNO and a molecular weight of 498.62 g/mol . This compound is known for its surfactant and antimicrobial properties, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate typically involves the quaternization of dimethylhexadecylamine with 4-bromo-2,6-xylenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in maintaining the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Wissenschaftliche Forschungsanwendungen
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Wirkmechanismus
The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its antimicrobial properties but can cause skin irritation.
Didecyldimethylammonium Chloride: Used in disinfectants and has a similar mechanism of action.
Cetyltrimethylammonium Bromide: Commonly used in DNA extraction and as a surfactant in various applications.
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Eigenschaften
CAS-Nummer |
85940-54-1 |
|---|---|
Molekularformel |
C28H52BrNO |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
NEPGSCLTUXSNPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


